molecular formula C18H11F3O2S B2546487 (E)-1-(thiophen-2-yl)-3-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)prop-2-en-1-one CAS No. 304896-70-6

(E)-1-(thiophen-2-yl)-3-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)prop-2-en-1-one

Cat. No.: B2546487
CAS No.: 304896-70-6
M. Wt: 348.34
InChI Key: RUYFKMQDALRWSJ-SOFGYWHQSA-N
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Description

(E)-1-(thiophen-2-yl)-3-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(thiophen-2-yl)-3-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)prop-2-en-1-one typically involves a Claisen-Schmidt condensation reaction. This reaction is carried out between an aldehyde and a ketone in the presence of a base. The general synthetic route can be summarized as follows:

    Starting Materials: Thiophene-2-carbaldehyde and 5-(3-(trifluoromethyl)phenyl)furan-2-yl)acetone.

    Reaction Conditions: The reaction is usually conducted in an ethanol solvent with a base such as sodium hydroxide or potassium hydroxide.

    Procedure: The aldehyde and ketone are mixed in the ethanol solvent, and the base is added to initiate the condensation reaction. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

    Product Isolation: The product is isolated by filtration, washed with water, and recrystallized from an appropriate solvent to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-scale reactors and purification equipment.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(thiophen-2-yl)-3-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction could produce alcohols.

Scientific Research Applications

(E)-1-(thiophen-2-yl)-3-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)prop-2-en-1-one has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound may be used in the development of new materials with specific properties, such as electronic or optical materials.

Mechanism of Action

The mechanism by which (E)-1-(thiophen-2-yl)-3-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)prop-2-en-1-one exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of the trifluoromethyl group can enhance its binding affinity and selectivity for certain targets, while the thiophene and furan rings may contribute to its overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    (E)-1-(thiophen-2-yl)-3-(phenyl)prop-2-en-1-one: Lacks the furan and trifluoromethyl groups, which may result in different chemical and biological properties.

    (E)-1-(furan-2-yl)-3-(phenyl)prop-2-en-1-one:

    (E)-1-(thiophen-2-yl)-3-(4-(trifluoromethyl)phenyl)prop-2-en-1-one: Similar structure but with different positioning of the trifluoromethyl group, which can influence its properties.

Uniqueness

(E)-1-(thiophen-2-yl)-3-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)prop-2-en-1-one is unique due to the combination of the thiophene, furan, and trifluoromethyl groups. This combination imparts distinct chemical properties, such as enhanced stability, reactivity, and potential biological activities, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(E)-1-thiophen-2-yl-3-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11F3O2S/c19-18(20,21)13-4-1-3-12(11-13)16-9-7-14(23-16)6-8-15(22)17-5-2-10-24-17/h1-11H/b8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUYFKMQDALRWSJ-SOFGYWHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(O2)C=CC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(O2)/C=C/C(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11F3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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